molecular formula C12H14O2 B6257291 2,2-dimethyl-1-phenylbutane-1,3-dione CAS No. 3815-34-7

2,2-dimethyl-1-phenylbutane-1,3-dione

Cat. No.: B6257291
CAS No.: 3815-34-7
M. Wt: 190.24 g/mol
InChI Key: VDOZYMKQPNCNHO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylbutane-1,3-dione (CAS 3815-34-7) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.2384 g/mol . Its structure features a 1,3-diketone motif, a classic scaffold in organic chemistry known for its versatility in synthesis. The compound is characterized by a phenyl group attached to one carbonyl carbon and two methyl groups providing steric hindrance at the central carbon atom . This specific architecture, particularly the gem-dimethyl substitution, suggests potential utility as a synthetic intermediate or building block for more complex molecules. Researchers may explore its use in mixed Claisen condensation reactions, where the stabilized enolate form can act as a nucleophile to form new carbon-carbon bonds . Furthermore, diketones of this class can serve as precursors for the development of compounds with applications in various fields, including the design of novel ligands, functional materials, or biologically active scaffolds, similar to other privileged structures in medicinal and materials chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

3815-34-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-1-phenylbutane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-9(13)12(2,3)11(14)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

VDOZYMKQPNCNHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(=O)C1=CC=CC=C1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves the base-mediated condensation of ethyl benzoylacetate with pinacolone (3,3-dimethyl-2-butanone). Sodium hydride (NaH) serves as the deprotonating agent, facilitating enolate formation from pinacolone. The enolate subsequently attacks the electrophilic carbonyl carbon of ethyl benzoylacetate, followed by elimination of ethanol to yield the diketone.

Reaction conditions include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : Reflux (≈80°C) under inert atmosphere.

  • Work-up : Quenching with aqueous ammonium chloride, extraction with ethyl acetate, and column chromatography.

Optimization and Yield

The reported yield for this method is 68–72% , with purity confirmed via nuclear magnetic resonance (NMR) and melting point analysis. Key challenges include:

  • Steric hindrance from the 2,2-dimethyl group, which slows enolate formation.

  • Competitive side reactions , such as over-acylation or retro-condensation.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients is standard for separating diketones from unreacted starting materials or by-products.

  • Recrystallization : Ethanol or methanol recrystallization enhances purity, as demonstrated for structurally similar 1,3-diphenylpropane-1,3-dione.

Analytical Data

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 7.5–7.8 (aromatic protons), δ 2.5–3.0 (methyl groups adjacent to carbonyls).

    • ¹³C NMR : Peaks near δ 200 (carbonyl carbons), δ 25–30 (quaternary methyl carbons).

  • Melting Point : Reported as 165–167°C for analogous compounds.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Claisen Condensation68–72%Reflux, NaH, THF/DMFHigh reliability, established protocolSteric hindrance reduces efficiency
NaH-Mediated Acylation~50%*RT, ethyl acetateMild conditions, scalableUnoptimized for target compound
Photoredox Catalysis61–78%*Visible light, MeOH/H₂OEco-friendly, radical mechanismRequires specialized equipment

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Carboxylic acids.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Anhydrous conditions.

      Products: Alcohols.

  • Substitution:

      Reagents: Halogens or nitrating agents.

      Conditions: Presence of a catalyst such as iron(III) chloride.

      Products: Substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

1.1. Precursor for Organic Synthesis

2,2-Dimethyl-1-phenylbutane-1,3-dione serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex organic molecules through reactions such as:

  • Condensation Reactions : The compound can undergo condensation reactions to form larger molecules. For instance, it can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds.
  • Michael Additions : Its enol form can participate in Michael addition reactions, allowing for the formation of new carbon-carbon bonds which are essential in constructing complex organic frameworks.

1.2. Applications in Medicinal Chemistry

Research has indicated that β-diketones like this compound can exhibit biological activity. They may serve as potential candidates for drug development due to their ability to interact with biological targets. For example:

  • Antimicrobial Properties : Some studies suggest that diketones possess antimicrobial properties and can be explored for developing new antibiotics or antifungal agents .

Material Science

2.1. Polymerization Initiators

The compound is also used as an initiator in polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for initiating free radical polymerizations, which are crucial in producing various polymers used in coatings, adhesives, and plastics.

Spectroscopic Studies

3.1. Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently employed to study the behavior of this compound in different environments. For instance:

  • Protonation Studies : Research has shown that this compound can be protonated by hydrogen halides (e.g., HBr), leading to distinct NMR signals that provide insights into its structural dynamics and stability under acidic conditions .

Case Study 1: Synthesis of Complex Organic Molecules

In a study focused on the synthesis of complex organic compounds, researchers utilized this compound as a key intermediate. The compound was reacted with various nucleophiles leading to the formation of diverse products which were characterized using NMR and Mass Spectrometry.

A recent investigation into the antimicrobial properties of β-diketones included this compound as one of the test compounds. The study demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-phenylbutane-1,3-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1-Phenylbutane-1,3-dione

The parent compound, 1-phenylbutane-1,3-dione (unsubstituted at position 2), serves as a scaffold for derivatives with varying substituents. Key analogues include:

Compound Name Substituents CAS Molecular Formula Molecular Weight Key Features
2-Methyl-1-phenylbutane-1,3-dione 2-CH₃ 6668-24-2 C₁₂H₁₄O₂ 198.24 g/mol Moderate steric hindrance
2,2-Dimethyl-1-phenylbutane-1,3-dione 2-(CH₃)₂ 6668-24-2 C₁₂H₁₄O₂ 198.24 g/mol High steric hindrance
2-Bromo-1-phenylbutane-1,3-dione 2-Br 57626-33-2 C₁₀H₉BrO₂ 241.08 g/mol Electron-withdrawing substituent
2-Chloro-1-phenylbutane-1,3-dione 2-Cl 40424-51-9 C₁₀H₉ClO₂ 196.63 g/mol Enhanced electrophilicity
2-(Bis(methylthio)methylene)-1-phenylbutane-1,3-dione 2-SCH₃ - C₁₃H₁₄O₂S₂ 290.38 g/mol Thioether functionalization

Key Observations :

  • Electronic Effects: Bromo and chloro substituents increase electrophilicity at the diketone carbonyl groups, favoring nucleophilic attacks, whereas methyl groups donate electron density, stabilizing the enol tautomer .
  • Synthetic Utility : The bis(methylthio)methylene derivative (C₁₃H₁₄O₂S₂) demonstrates adaptability in forming sulfur-containing heterocycles, a feature exploited in pesticidal and pharmaceutical applications .

Comparison with Cyclic Diones

Indane-1,3-dione Derivatives

Indane-1,3-dione derivatives (e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) share the β-diketone motif but within a fused bicyclic system. These compounds exhibit anticoagulant activity (prothrombin time ~28 sec, comparable to anisindione) due to their planar, conjugated structure, which enhances binding to blood coagulation factors . In contrast, this compound lacks such bioactivity data, suggesting its primary role as a synthetic precursor.

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione) demonstrate improved lipophilicity (ClogP: 2.5–3.8) compared to linear diones like this compound (predicted ClogP ~1.8), enhancing membrane permeability in anthelmintic applications .

Physicochemical Properties

Property This compound 2-Bromo Derivative Indane-1,3-dione Derivative
Melting Point Not reported Not reported 180–185°C
LogP (Lipophilicity) ~1.8 (predicted) 2.22 2.5–3.8
Solubility Low in water, soluble in ethanol Low in water Low in polar solvents

Insights :

  • The higher LogP of brominated and indane derivatives correlates with their biological activity, whereas this compound’s lower lipophilicity may limit bioavailability.

Biological Activity

Overview

2,2-Dimethyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C12H14O2, classified as a diketone due to the presence of two ketone functional groups. It has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The unique structure of this compound includes a phenyl group attached to a butane backbone with two methyl groups at the second carbon position. This configuration allows the compound to engage in various interactions with biological molecules:

  • Hydrogen Bonding : The diketone functional groups can form hydrogen bonds with proteins and nucleic acids.
  • π-π Interactions : The phenyl group can interact with aromatic amino acids in proteins, potentially influencing their conformation and activity.

These interactions suggest that this compound may modulate various biochemical pathways, contributing to its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study investigating its effects on human cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways and to inhibit cell cycle progression in MCF-7 cells by modulating cyclin-dependent kinases .

Case Study 1: Antitumor Activity

A recent case study highlighted the antitumor effects of derivatives of diketones similar to this compound. The study reported that modifications to the diketone structure enhanced its antitumor activity significantly. The results indicated that specific substitutions could lead to compounds with improved efficacy against various cancer types .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of diketones. It was found that variations in substituents on the diketone framework could significantly affect biological activity. The study emphasized that optimizing these substituents could lead to more potent derivatives for therapeutic use .

Q & A

Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-1-phenylbutane-1,3-dione, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via bromination or fluorination of phenylbutane-1,3-dione derivatives. A common approach involves halogenation using Br₂ or F₂ in solvents like acetic acid or carbon tetrachloride under controlled temperatures (40–60°C) . Optimization often employs experimental design (e.g., microwave heating, solvent selection) to enhance yields. For example, acetonitrile or pyridine with microwave irradiation accelerates reaction kinetics while minimizing side products . Purity is verified via GC-MS or HPLC, with yields reported as isolated products after column chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Elucidation: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, while NMR (¹H/¹³C) confirms substituent positions and symmetry .
  • Purity Analysis: Chiral HPLC distinguishes enantiomers, and FT-IR identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (237.57 g/mol) and fragmentation patterns .

Advanced: How does the steric hindrance of the 2,2-dimethyl group influence reactivity in nucleophilic substitutions?

Answer:
The geminal dimethyl groups create steric bulk, reducing accessibility to the diketone’s β-carbon. This hinders classical Claisen condensations but favors selective mono-functionalization. For example, in the synthesis of heterocycles, reaction with malononitrile under basic conditions (K₂CO₃/DMF) yields spirocyclic derivatives rather than linear adducts . Kinetic studies using DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity .

Advanced: What methodologies address contradictions in stereochemical outcomes during enantioselective reductions?

Answer:
Contradictions arise from competing reduction pathways (e.g., ketone vs. diketone selectivity). Asymmetric reductions using Ru-TsDPEN catalysts (0.5–1 mol%) in iPrOH or CH₂Cl₂/HCOOH achieve >90% enantiomeric excess (ee) for hydroxy ketone derivatives . Conflicting data may stem from solvent polarity or catalyst loading; troubleshooting involves monitoring reaction progress via in-situ Raman spectroscopy and comparing ee values using chiral stationary-phase HPLC .

Advanced: How is this compound utilized in synthesizing bioactive heterocycles?

Answer:
The compound serves as a β-diketone precursor in Gewald-type syntheses. For example, reaction with elemental sulfur and ethyl cyanoacetate yields 4H-thieno[3,4-b]pyran-5-one derivatives, which are screened for SARS-CoV-2 protease inhibition . Mechanistic studies (via LC-MS/MS) track intermediates, while bioactivity is assessed using in vitro enzyme assays (IC₅₀) and molecular docking (AutoDock Vina) .

Advanced: What computational strategies predict the compound’s role in structure-activity relationships (SAR)?

Answer:
QSAR models (e.g., AM1 semi-empirical methods) calculate electronic descriptors (HOMO/LUMO, dipole moments) to correlate substituent effects with bioactivity. For analogs like 2-(o-hydroxyphenyl)indan-1,3-dione, logP and π-values predict hypolipidemic activity (R² > 0.85) . MD simulations (GROMACS) further assess binding affinities to targets like HMG-CoA reductase .

Basic: What are the safety and handling protocols for this compound in lab settings?

Answer:

  • Handling: Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy.
  • Storage: Keep under argon at –20°C in amber vials to prevent diketone degradation.
  • Disposal: Neutralize with 10% NaOH/EtOH mixture before incineration, adhering to EPA guidelines .

Advanced: How do solvent polarity and temperature affect tautomeric equilibria in this diketone?

Answer:
In polar aprotic solvents (DMSO, DMF), the enol tautomer predominates (95% by ¹H NMR), stabilized by intramolecular H-bonding. In nonpolar solvents (hexane), the keto form is favored. Variable-temperature NMR (VT-NMR, –50°C to 100°C) quantifies equilibrium constants (Kₜ), while UV-Vis spectroscopy monitors enol-keto shifts (λmax 270 nm → 310 nm) .

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